molecular formula C6ClF11O B14760097 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride CAS No. 335-52-4

6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride

Cat. No.: B14760097
CAS No.: 335-52-4
M. Wt: 332.50 g/mol
InChI Key: VIFLLSOTNAVBFJ-UHFFFAOYSA-N
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Description

6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a class of perfluorinated compounds, which are known for their resistance to heat, chemical reactions, and their ability to repel water and oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride typically involves the fluorination of hexanoyl chloride derivatives. One common method includes the reaction of hexanoyl chloride with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective fluorination of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reactants and the need for precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various fluorinated alcohols.

    Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

Major Products

    Substitution: Fluorinated amides or thiols.

    Reduction: Fluorinated alcohols.

    Oxidation: Perfluorinated carboxylic acids.

Scientific Research Applications

6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism by which 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride exerts its effects is primarily through its interaction with biological molecules. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and enzymes, potentially inhibiting their function. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl]-1,1,2,2-tetrafluoroethanesulfonic acid
  • Potassium 9-Chlorohexadecafluoro-3-Oxanonane-1-Sulfonate
  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane

Uniqueness

6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in applications requiring high-performance materials and precise chemical reactions.

Properties

CAS No.

335-52-4

Molecular Formula

C6ClF11O

Molecular Weight

332.50 g/mol

IUPAC Name

6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride

InChI

InChI=1S/C6ClF11O/c7-6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(8)19

InChI Key

VIFLLSOTNAVBFJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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